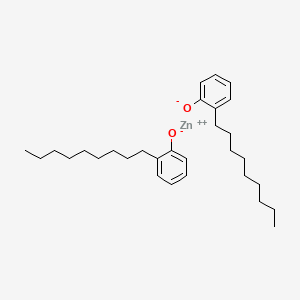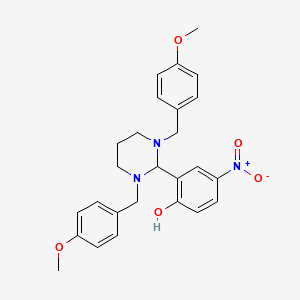
2-(1,3-Bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl)-4-(hydroxy(oxido)amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl)-4-(hydroxy(oxido)amino)phenol is a complex organic compound that features a pyrimidine ring, methoxybenzyl groups, and a phenol group with a hydroxy(oxido)amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl)-4-(hydroxy(oxido)amino)phenol typically involves multi-step organic reactions. The starting materials may include 4-methoxybenzyl chloride, hexahydro-2-pyrimidinone, and 4-aminophenol. The reaction conditions often require the use of strong bases, solvents like dichloromethane or ethanol, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the creation of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(1,3-Bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl)-4-(hydroxy(oxido)amino)phenol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl)-4-aminophenol
- 2-(1,3-Bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl)-4-nitrophenol
- 2-(1,3-Bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl)-4-hydroxyphenol
Uniqueness
The unique combination of functional groups in 2-(1,3-Bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl)-4-(hydroxy(oxido)amino)phenol provides it with distinct chemical reactivity and potential applications. The presence of both methoxybenzyl and hydroxy(oxido)amino groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
7355-43-3 |
|---|---|
Molekularformel |
C26H29N3O5 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
2-[1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-4-nitrophenol |
InChI |
InChI=1S/C26H29N3O5/c1-33-22-9-4-19(5-10-22)17-27-14-3-15-28(18-20-6-11-23(34-2)12-7-20)26(27)24-16-21(29(31)32)8-13-25(24)30/h4-13,16,26,30H,3,14-15,17-18H2,1-2H3 |
InChI-Schlüssel |
RNDBDFDWOALNDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



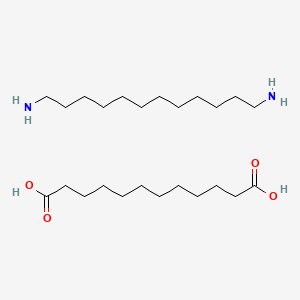
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)

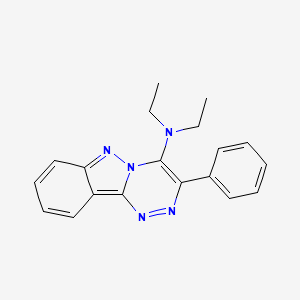


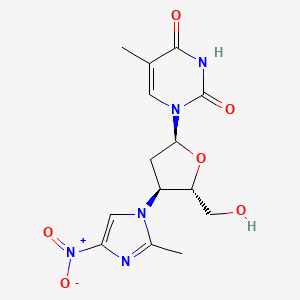
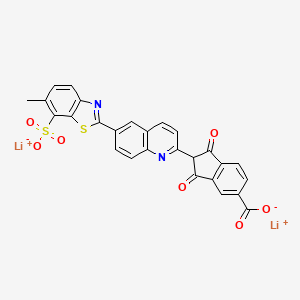
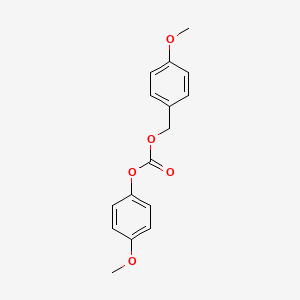
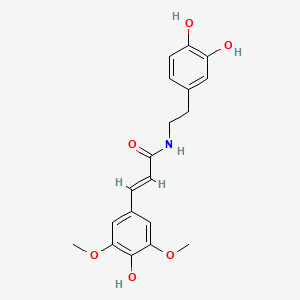
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)

